Cas no 877-90-7 (N-(3-Chloro-4-fluorophenyl)acetamide)

N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated acetamide derivative with the molecular formula C₈H₇ClFNO. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key structural features—a chloro and fluoro substituent on the phenyl ring—enhance reactivity and selectivity in cross-coupling and substitution reactions. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined purity and consistent composition make it suitable for precision applications in medicinal chemistry and material science. Researchers value it for its reliable performance in constructing complex molecular frameworks.
N-(3-Chloro-4-fluorophenyl)acetamide structure
877-90-7 structure
Product Name:N-(3-Chloro-4-fluorophenyl)acetamide
CAS No:877-90-7
MF:C8H7ClFNO
MW:187.598684549332
MDL:MFCD00018095
CID:83169
PubChem ID:589188
Update Time:2025-11-02

N-(3-Chloro-4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 3'-Chloro-4'-fluoroacetanilide
    • N-(3-chloro-4-fluorophenyl)acetamide
    • Acetanilide,3'-chloro-4'-fluoro- (6CI,8CI)
    • Acetanilide, 3′-chloro-4′-fluoro- (6CI, 8CI)
    • N-(3-Chloro-4-fluorophenyl)acetamide (ACI)
    • 3′-Chloro-4′-fluoroacetanilide
    • DTXSID00343343
    • CS-0168162
    • AKOS002973886
    • STL553877
    • NS00120131
    • AS-19210
    • 877-90-7
    • SCHEMBL6474667
    • EN300-220600
    • F21244
    • DB-057022
    • 3 inverted exclamation marka-Chloro-4 inverted exclamation marka-fluoroacetanilide
    • DTXCID60294423
    • 3-CHLORO-4-FLUOROACETANILIDE
    • AO-548/40948684
    • MFCD00018095
    • N-(3-Chloro-4-fluorophenyl)acetamide
    • MDL: MFCD00018095
    • Inchi: 1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
    • InChI Key: ALPHMTFVUKDBGJ-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=C(Cl)C(F)=CC=1

Computed Properties

  • Exact Mass: 187.02000
  • Monoisotopic Mass: 187.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.352±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 118-119 ºC
  • Solubility: Very slightly soluble (0.24 g/l) (25 º C),
  • PSA: 29.10000
  • LogP: 2.51050
  • Solubility: Not determined

N-(3-Chloro-4-fluorophenyl)acetamide Security Information

N-(3-Chloro-4-fluorophenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(3-Chloro-4-fluorophenyl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 3.5 h, reflux
Reference
Synthesis of fluorinated heterocyclic compounds for pharmacological screening
Binoy, Nivya; Nargund, Shachindra L.; Nargund, Shravan L.; Nargund, Rama, Journal of Ultra Chemistry, 2021, 17(3), 16-24

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Zinc
Reference
New process for preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid [norfloxacin]
, Spain, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
New process for preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-3-quinolinecarboxylic acid [pefloxacin]
, Spain, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ;  rt; 15 min, reflux
Reference
Design, synthesis and anti-HIV activity of novel quinoxaline derivatives
Patel, Saloni B.; Patel, Bhumika D.; Pannecouque, Christophe; Bhatt, Hardik G., European Journal of Medicinal Chemistry, 2016, 117, 230-240

Production Method 5

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sulfamic acid ;  15 min, heated
Reference
Silica supported sulphamic acid as mild catalyst for synthesis of anilides (Beckmann Rearrangement), using microwave irradiation
Sadaphal, S.; Markhele, V.; Sonar, S.; Shingare, M., Journal of the Korean Chemical Society, 2008, 52(4), 454-456

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride Catalysts: Stannous chloride Solvents: 1H-Imidazolium, 3,3′-sulfinylbis[1-methyl-, chloride (1:2) ;  9 min
Reference
Microwave-assisted Beckmann rearrangement of ketoximes using stannous(II) chloride in ionic liquid as an efficient catalyst
Niralwad, Kirti S.; Shingate, Bapurao B.; Shingare, Murlidhar S., Letters in Organic Chemistry, 2011, 8(4), 274-277

Production Method 7

Reaction Conditions
1.1 3 h, rt
Reference
New Bioactive Dipiperazine Derivatives; Synthesis, Molecular Docking and Urease Inhibition Study
Saeedian Moghadam, Ebrahim; Mohammed Al-Sadi, Abdullah; Talebi, Meysam; Amanlou, Massoud; Amini, Mohsen; et al, ChemistrySelect, 2023, 8(17),

Production Method 8

Reaction Conditions
1.1 3 h, rt
Reference
Design, synthesis and bioactivity of benzimidazole-2-carbamates as soil-borne anti-fungal agents
Al-Harthy, Thuraya; Al-Sadi, Abdullah M.; Zoghaib, Wajdi; Moghadam, Ebrahim Saeedian; Stoll, Raphael; et al, International Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-9

Production Method 9

Reaction Conditions
Reference
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine
Al-Harthy, Thuraya S.; Shongwe, Musa S.; Husband, John; Stoll, Raphael; Merz, Klaus; et al, Journal of Molecular Structure, 2019, 1176, 614-621

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Room-temperature Suzuki-Miyaura cross-coupling reaction with α-diimine Pd(II) catalysts
Wang, Fuzhou; Tanaka, Ryo; Cai, Zhengguo; Nakayama, Yuushou; Shiono, Takeshi, Applied Organometallic Chemistry, 2015, 29(11), 771-776

Production Method 11

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Silica (sulfuric acid) ,  Sulfuric acid (silica) ;  2 h, 1 atm, 120 °C
Reference
Silica sulfuric acid mediated acylation of amines with 1,3-diketones via C-C bond cleavage under solvent-free conditions
Guo, Ruiqiang; Zhu, Chuanlei; Sheng, Zhe; Li, Yanzhe; Yin, Wei; et al, Tetrahedron Letters, 2015, 56(45), 6223-6226

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tungsten carbide (WC) Solvents: Water
Reference
Tungsten carbide as catalyst for the hydrogenation of nitro or nitroso aromatic compounds to aromatic amines
, European Patent Organization, , ,

Production Method 13

Reaction Conditions
1.1 Solvents: Acetic acid ;  30 min, reflux
1.2 Solvents: Water ;  cooled; 5 min, heated
Reference
Microwave assisted synthesis of fluoro, chloro 2-substituted Benzimidazole thiazine derivatives for antibacterial and analgesic activities
Banda, Gayathri; Hipparagi, S. M.; Ramjith, U. S.; Jacob, Cyril Mathews, International Journal of Research in Pharmacy and Science (Jaipur, 2012, 2(3), 146-158

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  cooled
Reference
Microwave-assisted synthesis of fluoro substituted quinoxaline derivatives for antimicrobial studies
Hipparagi, S. M.; Geethavani, M.; Kumar, V. Suresh; Parikshit, B., Oriental Journal of Chemistry, 2007, 23(2), 571-576

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen ,  Titania Catalysts: Nickel ;  30 min, 20 bar, 150 - 160 °C; 24 h, 20 bar, 130 °C
Reference
Streamlining the synthesis of amides using Nickel-based nanocatalysts
Gao, Jie; Ma, Rui; Poovan, Fairoosa; Zhang, Lan; Atia, Hanan; et al, Nature Communications, 2023, 14(1),

Production Method 16

Reaction Conditions
1.1 30 min, rt; 1 h, rt
Reference
Synthesis, bioactivity, and molecular docking of benzimidazole-2-carbamate derivatives as potent α-glucosidase inhibitors
Saeedian Moghadam, Ebrahim; Al-Sadi, Abdullah Mohammed ; Al-Harthy, Thuraya; Faramarzi, Mohammad Ali; Shongwe, Musa; et al, Journal of Molecular Structure, 2023, 1278,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Hydrofluoric acid ,  Antimony pentafluoride ;  2 h, -20 °C
Reference
Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids
Mamontov, Alexander; Martin-Mingot, Agnes; Metayer, Benoit; Karam, Omar; Zunino, Fabien; et al, Chemistry - A European Journal, 2020, 26(46), 10411-10416

Production Method 18

Reaction Conditions
Reference
Design and synthesis of benzothiazole schiff bases of potential antitumor activity
Al-Harthy, Thuraya; Abdel-Jalil, Raid; Zoghaib, Wajdi; Pfluger, Maren; Hofmann, Elisabeth; et al, Heterocycles, 2016, 92(7), 1282-1292

N-(3-Chloro-4-fluorophenyl)acetamide Raw materials

N-(3-Chloro-4-fluorophenyl)acetamide Preparation Products

Additional information on N-(3-Chloro-4-fluorophenyl)acetamide

N-(3-Chloro-4-fluorophenyl)acetamide (CAS 877-90-7): Properties, Applications, and Market Insights

N-(3-Chloro-4-fluorophenyl)acetamide (CAS 877-90-7) is an important organic compound widely used in pharmaceutical and chemical research. This white to off-white crystalline powder belongs to the class of arylacetamide derivatives, featuring both chloro and fluoro substituents on its aromatic ring. The presence of these electron-withdrawing groups significantly influences the compound's reactivity and physical properties.

The molecular structure of N-(3-Chloro-4-fluorophenyl)acetamide consists of a benzene ring substituted with chlorine at the 3-position and fluorine at the 4-position, while an acetamide group is attached to the nitrogen at position 1. This specific arrangement makes it valuable as a pharmaceutical intermediate, particularly in the synthesis of various active pharmaceutical ingredients (APIs). Researchers are particularly interested in its potential applications in developing new therapeutic agents, especially in light of recent global health challenges that have increased demand for novel drug candidates.

From a chemical perspective, CAS 877-90-7 demonstrates moderate solubility in common organic solvents like ethanol, methanol, and acetone, but limited solubility in water. Its melting point typically ranges between 145-150°C, and it shows good stability under normal storage conditions. These properties make it suitable for various chemical synthesis applications, particularly where controlled reactivity is required. The compound's stability has led to increased interest from researchers working on sustainable chemistry solutions, a trending topic in the chemical industry.

The primary application of N-(3-Chloro-4-fluorophenyl)acetamide lies in pharmaceutical research, where it serves as a key building block for more complex molecules. Recent studies have explored its potential as a precursor in the synthesis of compounds with biological activity, particularly in areas addressing current medical needs. The compound's structural features make it valuable for creating molecules that might interact with specific biological targets, a research direction that has gained significant attention in the post-pandemic era.

Market analysis shows growing demand for specialty chemical intermediates like CAS 877-90-7, driven by expanding pharmaceutical R&D activities worldwide. The compound's unique combination of halogen substituents offers distinct advantages in drug design, particularly in optimizing drug-like properties such as bioavailability and metabolic stability. These factors contribute to its importance in modern medicinal chemistry applications, aligning with current industry trends toward more targeted therapies.

Quality control for N-(3-Chloro-4-fluorophenyl)acetamide typically involves HPLC analysis to ensure high purity levels, usually ≥98%. Manufacturers and suppliers often provide detailed analytical certificates to meet the stringent requirements of pharmaceutical customers. The compound's synthesis generally follows well-established organic chemistry protocols, though recent innovations in green chemistry approaches have led to more environmentally friendly production methods, addressing growing concerns about sustainable manufacturing.

From a regulatory standpoint, CAS 877-90-7 is not classified as hazardous under current major chemical regulations when handled properly. However, standard laboratory safety precautions should always be followed when working with this or any chemical substance. Proper storage conditions typically recommend keeping the material in a cool, dry place, protected from light and moisture to maintain its stability over time.

Recent scientific literature highlights several emerging applications for N-(3-Chloro-4-fluorophenyl)acetamide derivatives, particularly in the development of novel therapeutic agents. Researchers are investigating its potential in creating compounds with specific biological activities, reflecting current interests in precision medicine and targeted drug delivery systems. These developments align with broader industry trends toward personalized healthcare solutions.

The global market for pharmaceutical intermediates like CAS 877-90-7 continues to grow, with Asia emerging as a major production hub. Supply chain considerations have become increasingly important, especially in light of recent global events that have highlighted the need for resilient chemical supply networks. Quality assurance and reliable sourcing have become key concerns for end-users in the pharmaceutical industry.

Future research directions for N-(3-Chloro-4-fluorophenyl)acetamide may explore its potential in additional application areas beyond pharmaceuticals. Some studies suggest possible uses in advanced material science or as a building block for functional materials. The compound's versatility and the growing understanding of structure-activity relationships continue to make it a valuable tool for chemical innovation.

For researchers and industry professionals seeking information about CAS 877-90-7, it's important to consult reliable sources and suppliers that can provide comprehensive technical data. The compound's specifications, including purity levels, physical characteristics, and handling recommendations, should be carefully reviewed to ensure it meets the requirements of specific applications. As with any chemical substance, proper documentation and material safety data are essential components of responsible use.

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